molecular formula C10H22N2O B11025000 N-[3-(dimethylamino)propyl]pentanamide

N-[3-(dimethylamino)propyl]pentanamide

Cat. No.: B11025000
M. Wt: 186.29 g/mol
InChI Key: JANVZYBIJJEEJF-UHFFFAOYSA-N
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Description

N-[3-(dimethylamino)propyl]pentanamide is an organic compound with the molecular formula C10H22N2O. It is a derivative of pentanamide, featuring a dimethylamino group attached to the propyl chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(dimethylamino)propyl]pentanamide typically involves the reaction of pentanoyl chloride with N,N-dimethyl-1,3-propanediamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(dimethylamino)propyl]pentanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of N-substituted amides.

Scientific Research Applications

N-[3-(dimethylamino)propyl]pentanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized as a corrosion inhibitor in metalworking fluids and as an additive in lubricants to improve their performance.

Mechanism of Action

The mechanism of action of N-[3-(dimethylamino)propyl]pentanamide involves its interaction with molecular targets, such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or activation of their activity. In drug delivery systems, the compound can encapsulate drugs, protecting them from degradation and facilitating their controlled release.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(dimethylamino)propyl]methacrylamide
  • N-[3-(dimethylamino)propyl]acrylamide
  • N-[3-(dimethylamino)propyl]butanamide

Uniqueness

N-[3-(dimethylamino)propyl]pentanamide is unique due to its specific structural features, such as the pentanamide backbone and the dimethylamino group. These features confer distinct chemical and physical properties, making it suitable for specialized applications in various fields. Compared to similar compounds, it offers better stability and reactivity, which are crucial for its use in industrial and research settings.

Properties

Molecular Formula

C10H22N2O

Molecular Weight

186.29 g/mol

IUPAC Name

N-[3-(dimethylamino)propyl]pentanamide

InChI

InChI=1S/C10H22N2O/c1-4-5-7-10(13)11-8-6-9-12(2)3/h4-9H2,1-3H3,(H,11,13)

InChI Key

JANVZYBIJJEEJF-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NCCCN(C)C

Origin of Product

United States

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